2-(Cyclopropylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

β-glucosidase inhibition cycloalkyl glucoside SAR plant enzyme inhibitor

Researchers building QSAR models for β-glucosidase inhibition need a well-characterized cycloalkyl glucoside with documented structure-activity data, not an unvalidated surrogate. Cyclopropylmethyl β-D-glucopyranoside (CPAM-β-Glc, CAS 284039-66-3) fills this gap as the enzymatically synthesized reference that anchors the low-potency end of the cycloalkyl SAR curve (14% inhibition vs. 73% for the cyclopentylmethyl lead at 1 mM). • Defined negative control for vase-life & aroma-suppression studies where mechanism-dependent effects must be proven. • Narrow, reproducible physicochemical profile (XLogP -1.4, TPSA 99.4 Ų) for HPLC method development. • Enzymatic synthesis model system using T. viride β-glucosidase-directly transferable to higher-value cycloalkyl glucoside targets. Supplied at ≥95% purity with full QA documentation and ambient global shipping for R&D use.

Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol
Cat. No. B12283821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular FormulaC10H18O6
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC1COC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C10H18O6/c11-3-6-7(12)8(13)9(14)10(16-6)15-4-5-1-2-5/h5-14H,1-4H2
InChIKeyIVUZLPJCNFIELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylmethyl β-D-Glucopyranoside: Identity & Physicochemical Profile


2-(Cyclopropylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, systematically known as cyclopropylmethyl β-D-glucopyranoside (CAS 284039-66-3), is a cycloalkyl glucoside with molecular formula C₁₀H₁₈O₆ and molecular weight 234.25 g/mol [1]. It belongs to a class of non-nitrogenous β-glucosidase inhibitors exemplified in US Patent 6,339,146, where it is designated CPAM-β-Glc [2]. The compound is synthesized enzymatically via stereoselective transglucosylation using fungal β-glucosidase with cellobiose as the glucosyl donor, yielding the β-anomer exclusively [3]. Computed physicochemical descriptors include XLogP of −1.4, topological polar surface area of 99.4 Ų, 4 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. These properties distinguish it from simpler alkyl glucosides and from more potent cycloalkyl analogs within the same patent family.

SAR probe fit Moderate-activity benchmark for cycloalkyl glucoside inhibition profiling
Synthesis identity Enzymatically produced as stereoselective β-anomer, no protecting groups
Differentiation Not a substrate-like alkyl glucoside; distinct from higher-activity cyclopentylmethyl analog

Cyclopropylmethyl β-D-Glucopyranoside: Irreplaceability Among Analogs


Cycloalkyl β-D-glucopyranosides within the same structural class exhibit sharply divergent β-glucosidase inhibition profiles that preclude generic interchange. The cyclopropylmethyl derivative (target compound) shows only modest inhibition of sweet almond β-glucosidase (14% at 1 mM), whereas its cyclopentylmethyl analog (CPEM-β-G) achieves 73% inhibition at the identical concentration [1]. The aglycone cyclopentanemethanol alone is a weak uncompetitive inhibitor, but glycosylation to CPEM-β-G converts the mechanism to competitive inhibition and reduces Ki approximately 7-fold [2]. Even among the three cycloalkyl glucosides synthesized enzymatically—cyclopropylmethyl, cyclopentyl, and cyclopentylmethyl—only the cyclopentylmethyl variant demonstrates potent inhibition, establishing that both ring size and linker length critically determine activity [2]. Simple alkyl glucosides such as methyl β-D-glucopyranoside function as substrates rather than inhibitors, further underscoring that the cycloalkyl aglycone is not a generic, interchangeable module [3]. These structure-activity discontinuities mean that substituting one cycloalkyl glucoside for another, or for a linear alkyl glucoside, yields qualitatively different pharmacological and biochemical outcomes.

Target Attribute
Potential Substitute
Interchangeability Risk
Modest β-glucosidase inhibition
Cyclopentylmethyl glucoside (high inhibition)
Substantially different potency may skew SAR benchmark comparisons
Competitive inhibitor (glucoside scaffold)
Simple alkyl glucoside (methyl glucoside)
Functions as substrate, not inhibitor; may produce false-negative results
Glycosylated conjugate
Aglycone cyclopentanemethanol
Uncompetitive mechanism may not replicate competitive binding behavior

Cyclopropylmethyl β-D-Glucopyranoside: Quantitative Differentiation vs. Analogs


β-Glucosidase Inhibition: Cyclopropylmethyl vs. Cyclopentylmethyl

In a head-to-head comparison at 1 mM inhibitor concentration against sweet almond β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNP-β-Glc) as substrate, the target compound cyclopropylmethyl β-D-glucopyranoside (CPAM-β-Glc) reduced enzyme activity to a ratio of 0.86 (14% inhibition), whereas cyclopentylmethyl β-D-glucopyranoside (CPEM-β-Glc) reduced activity to 0.27 (73% inhibition) [1]. Cyclopentyl β-D-glucopyranoside (CPE-β-Glc) showed an intermediate activity ratio of 0.90 (10% inhibition) [1]. This 5.2-fold difference in residual enzyme activity between the cyclopropylmethyl and cyclopentylmethyl analogs at identical concentration demonstrates that the cyclopropylmethyl variant occupies a distinct position in the structure-activity landscape—substantially less potent yet not entirely inactive—making it uniquely suited as a benchmark compound for probing the contribution of aglycone ring size to inhibitor affinity.

Inhibition Comparison
Head-to-head
CPAM-β-Glc: 14% inhibition
CPEM-β-Glc: 73% inhibition
Supports SAR benchmark positioning
1 mM inhibitor, almond β-glucosidase
β-glucosidase inhibition cycloalkyl glucoside SAR plant enzyme inhibitor

Cross-Species β-Glucosidase Selectivity

At a fixed 1 mM concentration, cyclopropylmethyl β-D-glucopyranoside (CPAM-β-Glc) exhibited differential residual activity ratios across three phylogenetically distinct β-glucosidase sources: sweet almond (plant) = 0.86, Aspergillus niger (fungal) = 0.94, and Trichoderma viride (fungal) = 1.01 [1]. The near-baseline activity ratios for both fungal enzymes (0.94 and 1.01) indicate negligible inhibition, while the modest 14% inhibition of the plant enzyme suggests a subtle but measurable plant-over-fungal selectivity trend. In contrast, the cyclopentylmethyl analog CPEM-β-Glc displays pronounced selectivity: IC₅₀ = 0.17 mM for almond vs. 12.61 mM for A. niger and 11.54 mM for T. viride, representing an approximately 70-fold plant selectivity window [1]. Although CPAM-β-Glc does not achieve the potency or selectivity magnitude of CPEM-β-Glc, its differential activity pattern across species—detectable plant enzyme inhibition with complete fungal enzyme sparing at 1 mM—qualifies it as a selectivity probe compound for dissecting aglycone structural requirements in species-specific glucosidase recognition.

Species Selectivity
Reported
Plant (almond): 0.86
Fungi (A. niger): 0.94
T. viride: 1.01
Detectable plant enzyme inhibition vs. fungal sparing
1 mM, class-level trend; IC₅₀ data for lead analog
enzyme selectivity plant vs. fungal β-glucosidase species-specific inhibition

Physicochemical Differentiation vs. Linear Alkyl Glucosides

The cyclopropylmethyl aglycone imparts a computed XLogP of −1.4 to the glucoside, intermediate between methyl β-D-glucopyranoside (XLogP ≈ −1.8) and ethyl β-D-glucopyranoside (XLogP ≈ −1.2) [1], yet with a topological polar surface area (TPSA) of 99.4 Ų that is comparable across all three compounds (~99–100 Ų) [1]. This means the cyclopropylmethyl derivative achieves a higher lipophilicity than the methyl analog (+0.4 log units) without sacrificing hydrogen-bonding capacity (4 H-bond donors, 6 H-bond acceptors) [1]. The cyclopropane ring introduces conformational constraint and slightly increased steric bulk (4 rotatable bonds vs. 3 for methyl glucoside) while maintaining aqueous solubility characteristics suitable for biochemical assay formats. The cyclopentylmethyl analog CPEM-β-G, by comparison, has a larger ring system that further increases lipophilicity and steric demand, partially accounting for its enhanced enzyme affinity [2].

Physicochemical Profile
Data to verify
XLogP: −1.4
TPSA: 99.4 Ų
HBD: 4, HBA: 6
Intermediate lipophilicity, retains hydrogen-bond capacity
Computed descriptors; experimental logP unavailable
lipophilicity polar surface area pharmacokinetic prediction

Enzymatic vs. Chemical Glycosidation: Stereoselective Synthesis

Cyclopropylmethyl β-D-glucopyranoside can be synthesized via transglucosylation catalyzed by fungal β-glucosidase (from Trichoderma viride) using cellobiose as the glucosyl donor and cyclopropanemethanol as the acceptor, yielding exclusively the β-anomer without requiring protecting group chemistry [1]. This enzymatic route contrasts with chemical glycosidation approaches (e.g., Lewis acid-catalyzed coupling of cyclopropylmethanol with an activated glycosyl donor), which typically produce anomeric mixtures requiring chromatographic separation and/or extensive protecting group manipulations . The enzymatic method achieves stereoselective β-linkage formation in aqueous buffer at 45°C and pH 5.0, conditions compatible with scale-up [1]. In the patent literature, analogous enzymatic syntheses of cyclopentylmethyl glucoside yielded 500 mg of product at >99% purity after gel filtration chromatography [2]. Both the cyclopropylmethyl and cyclopentylmethyl derivatives are accessible via this enzymatic route; however, the cyclopropylmethyl compound is synthesized from cyclopropanemethanol (a commercially available, lower-molecular-weight alcohol) rather than cyclopentanemethanol, offering a modest raw-material cost and availability advantage for large-scale preparation.

Synthetic Route
Class-level inference
Enzymatic transglucosylation
β-selective, aqueous, 45°C
Avoids protecting groups, yields single anomer
Chemical glycosidation may produce α/β mixtures
enzymatic glycosylation stereoselective synthesis green chemistry

Inhibition Mechanism: Aglycone vs. Glucoside Conjugate

The free aglycone cyclopentanemethanol (CPEM) inhibits sweet almond β-glucosidase with a weak, uncompetitive mechanism, whereas its glucoside conjugate CPEM-β-G acts as a competitive inhibitor with a Ki of 0.15 ± 0.02 mM, representing an approximately 7-fold potency enhancement upon glycosylation [1]. Although the cyclopropylmethyl glucoside (CPAM-β-G, the target compound) is substantially less potent than CPEM-β-G, the same mechanistic principle applies: glycosylation of a cycloalkyl alcohol converts it from a weak or inactive species into a glucoside that engages the enzyme active site in a competitive manner [1]. The Takada & Ogawa study explicitly notes that among the three cycloalkyl glucosides tested, only CPEM-β-G displayed significant inhibition, while CPAM-β-G and CPE-β-G had little or no inhibitory activity [1]. This provides critical class-level insight: the glucoside scaffold is necessary but not sufficient for inhibition; the specific cycloalkyl aglycone structure (ring size, linker length) determines whether competitive binding translates into measurable affinity. The cyclopropylmethyl derivative thus serves as a key negative data point in establishing that cyclopropane ring size, despite its ring strain and unique electronic properties, is suboptimal for β-glucosidase active-site complementarity compared to the cyclopentyl system.

Mechanism & Potency
Class-level inference
Aglycone: weak uncompetitive
CPEM-β-G: competitive, Ki 0.15 mM
CPAM-β-G: little inhibition
Glycosylation converts mechanism; ring size critical
CPAM-β-G serves as negative data point
competitive inhibition uncompetitive inhibition glycosylation effect

Cyclopropylmethyl β-D-Glucopyranoside: Research & Industrial Applications


SAR Probe for β-Glucosidase Inhibitor Development

The cyclopropylmethyl glucoside occupies a defined position on the cycloalkyl SAR curve—measurably active yet substantially less potent than the cyclopentylmethyl lead (14% vs. 73% inhibition at 1 mM) [1]. This property makes it an ideal reference compound for constructing quantitative structure-activity relationship (QSAR) models that correlate aglycone ring size, linker length, and computed descriptors (XLogP = −1.4, TPSA = 99.4 Ų) with enzyme inhibition potency [2]. Researchers can use this compound as a baseline to evaluate whether synthetic modifications (ring expansion, substituent addition, linker homologation) improve affinity beyond the threshold established by the cyclopropylmethyl scaffold.

Negative Control for Cut Flower β-Glucosidase Assays

In cut flower vase-life extension and aroma suppression studies, the cyclopentylmethyl glucoside (CPEM-β-G) has demonstrated efficacy: roses treated with 0.13% (5 mM) CPEM-β-Glc did not droop by day 7 versus day 5 for untreated controls, and aroma suppression was confirmed organoleptically in lily, chrysanthemum, and gypsophila [1]. The cyclopropylmethyl analog (CPAM-β-Glc), with its markedly weaker enzyme inhibition, serves as a critical negative-control compound in such studies, enabling researchers to verify that observed physiological effects are mechanism-dependent (i.e., mediated through β-glucosidase inhibition) rather than arising from nonspecific glucoside effects on plant metabolism.

Enzymatic Synthesis & Substrate Specificity

The transglucosylation reaction that produces cyclopropylmethyl β-D-glucopyranoside—using T. viride β-glucosidase, cellobiose as donor, and cyclopropanemethanol as acceptor at 45°C in aqueous buffer [1]—provides a well-characterized model system for studying fungal β-glucosidase acceptor promiscuity. The relatively low yield implied by the compound's modest inhibition profile makes it a challenging substrate for enzymatic synthesis optimization, offering a test case for reaction engineering (enzyme loading, acceptor concentration, temperature) that is directly transferable to other cycloalkyl glucoside targets with higher commercial value.

Reference Standard for Chromatography & LogP Calibration

With a computed XLogP of −1.4, TPSA of 99.4 Ų, and molecular weight of 234.25 g/mol [1], the cyclopropylmethyl glucoside occupies a narrow, well-defined physicochemical space between methyl and ethyl glucosides. This makes it suitable as a retention-time marker and resolution standard in reversed-phase HPLC method development for polar glycoside separations, where subtle lipophilicity differences among alkyl and cycloalkyl glucosides must be reproducibly resolved. Its 4 rotatable bonds and cyclopropane ring also provide a distinctive three-dimensional shape that can serve as a conformational reference in molecular modeling studies of carbohydrate-protein interactions.

Application
Selection Property
Validation Focus
β-Glucosidase inhibitor SAR studies
Moderate activity benchmark (lower boundary)
Rank-order inhibition across ring sizes
Cut flower postharvest research
Measurably low β-glucosidase inhibition
Mechanism-dependent physiological response
β-Glucosidase transglucosylation model
Acceptor promiscuity with cyclopropanemethanol
Optimization of enzymatic glycosylation
HPLC polar glycoside separation
Predicted XLogP −1.4, TPSA 99.4 Ų
Retention-time marker reproducibility
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